(2'-Bromo-2,3'-bithien-5'-YL)amine
Description
Significance of π-Conjugated Systems in Modern Materials Science Research
At the heart of the interest in bithiophenes lies the concept of π-conjugation. In these systems, alternating single and double bonds create a network of delocalized π-electrons along the molecular backbone. rsc.org This delocalization is responsible for the unique electronic and optical properties of these materials, such as electrical conductivity and strong light absorption. rsc.orgacs.orgacs.org
The ability to tune these properties through chemical synthesis makes π-conjugated systems, including bithiophenes, highly valuable for a wide range of applications in materials science. acs.orgbeilstein-journals.org They are integral components in the development of organic electronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). acs.orgucm.es The performance of these devices is intrinsically linked to the chemical structure and supramolecular organization of the π-conjugated materials used. acs.org
The Role of Thiophene (B33073) and Bithiophene Scaffolds in Functional Molecule Design
Thiophene and its oligomers, such as bithiophene, are fundamental building blocks in the design of functional organic molecules. mdpi.comrsc.org The high π-electron density and aromatic stability of the thiophene ring make it an excellent component for constructing extended π-conjugated systems. rsc.org The sulfur atom in the thiophene ring also plays a crucial role, influencing the molecule's conformation and enabling specific intramolecular interactions. ulb.ac.be
Bithiophene scaffolds, in particular, offer a balance between a well-defined structure and sufficient conjugation length to exhibit interesting electronic properties. acs.org By strategically placing different functional groups on the bithiophene core, chemists can precisely control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This control is essential for designing materials with specific light absorption and emission characteristics, as well as for optimizing charge transport in electronic devices. acs.orgwhiterose.ac.uk The versatility of bithiophene derivatives has led to their use in a wide array of applications, from advanced materials to biologically active compounds. nih.gov
Structural Analysis of (2'-Bromo-2,3'-bithien-5'-YL)amine: Interplay of Bromo and Amino Substituents
The specific compound of interest, this compound, features a 2,3'-bithiophene (B1606649) core. This connectivity, where one thiophene ring is attached at the 2-position and the other at the 3-position, influences the degree of conjugation between the two rings compared to the more common 2,2'-bithiophene (B32781) linkage. acs.org
The molecule is further functionalized with two key substituents: a bromo group (-Br) at the 2'-position and an amino group (-NH2) at the 5'-position of the second thiophene ring.
Bromo Substituent: The bromine atom is an electron-withdrawing group due to its electronegativity. Its presence can lower the energy levels of the molecular orbitals. scispace.com Halogen atoms like bromine are also known to participate in halogen bonding, a type of non-covalent interaction that can influence the solid-state packing and morphology of the material. ulb.ac.be The position of the bromo group is critical, as it can induce steric effects that affect the planarity of the bithiophene backbone, thereby influencing the extent of π-conjugation. whiterose.ac.uk
Amino Substituent: In contrast to the bromo group, the amino group is a strong electron-donating group. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the thiophene ring, raising the energy of the HOMO. researcher.life This "push-pull" electronic structure, created by the presence of both electron-donating and electron-withdrawing groups, is a common design strategy in materials for nonlinear optics and other electronic applications. scispace.comresearcher.life The amino group can also participate in hydrogen bonding, which can significantly impact the intermolecular interactions and self-assembly of the molecules.
Below is a table summarizing the key structural features of this compound.
| Feature | Description |
| Core Structure | 2,3'-Bithiophene |
| Substituent 1 | Bromo (-Br) at the 2'-position |
| Substituent 2 | Amino (-NH2) at the 5'-position |
| CAS Number | 263359-42-2 |
Research Gaps and Future Directions in this compound Studies
While extensive research exists on substituted bithiophenes in general, the specific compound this compound appears to be less studied. A detailed investigation into its synthesis, purification, and full characterization would be the foundational step for any further research.
Future research could explore several promising avenues:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to obtain high-purity this compound is crucial. This would involve exploring various cross-coupling reactions, such as Stille or Suzuki couplings, which are commonly used for creating C-C bonds between thiophene rings. nih.govscispace.comjcu.edu.au
Photophysical and Electrochemical Characterization: A thorough study of its absorption and emission properties (UV-Vis and fluorescence spectroscopy), as well as its electrochemical behavior (cyclic voltammetry), would provide valuable insights into its electronic structure and potential for optoelectronic applications. researcher.life
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the ground and excited state geometries, predict the HOMO-LUMO energy levels, and understand the influence of the bromo and amino substituents on the electronic properties of the molecule. whiterose.ac.ukscispace.com
Polymerization and Device Fabrication: Investigating the potential of this compound as a monomer for the synthesis of novel conjugated polymers could be a significant area of research. The resulting polymers could then be tested in electronic devices to evaluate their performance as active materials. acs.orgacs.org
Comparative Studies: A comparative study with its isomers, such as those with different substitution patterns or a 2,2'-bithiophene core, would help to establish clear structure-property relationships and provide a deeper understanding of the role of each structural element. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-thiophen-2-ylthiophen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c9-8-5(4-7(10)12-8)6-2-1-3-11-6/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVMXSLYWDDUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=C2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 2,3 Bithien 5 Yl Amine and Its Analogues
Strategic Retrosynthesis of the (2'-Bromo-2,3'-bithien-5'-YL)amine Core
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical deconstruction of a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the analysis reveals several plausible disconnection points, leading to convergent and flexible synthetic strategies.
The two primary disconnections for the target molecule are the carbon-nitrogen (C-N) bond of the amine and the carbon-carbon (C-C) bond linking the two thiophene (B33073) rings.
C-N Bond Disconnection: This is the most direct disconnection. It suggests that the final step of the synthesis would be the introduction of the amino group onto a pre-functionalized (2'-Bromo-2,3'-bithien-5'-YL) precursor. This leads to two major forward-synthesis approaches:
Transition-Metal Catalyzed Amination: The precursor would be 5',2'-dibromo-2,3'-bithiophene. A C-N bond would be formed via methods like the Buchwald-Hartwig amination, which couples an aryl halide with an amine or ammonia (B1221849) equivalent. wikipedia.orgnih.gov This is a powerful and widely used method for forming aryl amines. organic-chemistry.orglibretexts.org
Reductive Amination: The precursor would be a carbonyl compound, specifically (2'-Bromo-2,3'-bithien-5'-yl)carbaldehyde. This aldehyde would react with an ammonia source, and the resulting imine intermediate would be reduced in situ to the desired primary amine. masterorganicchemistry.comorganic-chemistry.org
C-C Bond Disconnection: This disconnection breaks the bithiophene scaffold into two separate thiophene rings. This is a common strategy in the synthesis of oligothiophenes. acs.org The forward reaction would involve a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. For instance, a 2-bromo-3-(tributylstannyl)thiophene could be coupled with a 2,5-dibromothiophene (B18171) derivative under palladium catalysis to construct the 2,3'-bithiophene (B1606649) core.
A plausible retrosynthetic pathway would first involve the C-N disconnection, identifying (5'-Bromo-2,3'-bithien-2'-yl) X (where X is a halide) as a key intermediate. This intermediate can then be disconnected at the C-C bond between the rings, leading to two simpler, functionalized thiophene building blocks. The synthesis would then proceed by first coupling the two thiophene rings and then performing the amination.
Precursor Synthesis and Halogenation Chemistry in Bithiophene Systems
Controlled Bromination of Bithiophene Derivatives
The introduction of bromine atoms onto a bithiophene scaffold must be carefully controlled to achieve the desired regiochemistry. The α-positions (2 and 5) of the thiophene ring are the most electronically rich and thus most susceptible to electrophilic substitution. Direct bromination of 2,3'-bithiophene with reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) would likely lead to a mixture of products, with bromination occurring at the available α-positions (5, 2', and 5').
To achieve selective bromination, more sophisticated methods are employed:
Lithiation followed by Bromination: A highly effective method for regioselective halogenation involves a lithium-halogen exchange or deprotonation at a specific site, followed by quenching the resulting organolithium species with an electrophilic bromine source. google.com For example, treating a protected 2,3'-bithiophene with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the most acidic position. The resulting lithiated intermediate is then reacted with a bromine source such as Br₂ or 1,2-dibromoethane (B42909) to install the bromine atom precisely where desired. The choice of base, solvent, and temperature is crucial for controlling the site of lithiation. google.com
Halogen Dance Reactions: In some cases, a "halogen dance" reaction can be used to migrate a halogen atom from one position to another on the aromatic ring. researchgate.net This reaction is typically promoted by a strong base and can provide access to isomers that are difficult to obtain through direct halogenation. For instance, treating a dibromo-bithiophene with LDA could induce the migration of a bromine atom to an adjacent, thermodynamically more stable position. researchgate.net
| Method | Reagent(s) | Typical Conditions | Outcome/Selectivity |
| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS) | THF or DMF, room temp or gentle heat | Preferential bromination at the most activated α-positions (5, 5'). Often leads to mixtures. |
| Lithiation-Bromination | 1. n-BuLi or LDA2. Br₂ or C₂Br₂F₄ | Anhydrous THF or ether, -78 °C | Highly regioselective. The position of the bromine is determined by the site of lithiation. google.com |
| Halogen Dance | Lithium diisopropylamide (LDA) | Liquid ammonia or THF, low temp | Isomerization of bromo-substituted thiophenes to access different regioisomers. researchgate.net |
Regioselective Functionalization Techniques for Bithiophene Scaffolds
Beyond halogenation, the ability to introduce other functional groups at specific positions is key to building complex bithiophene precursors. Modern organometallic chemistry offers a powerful toolkit for such transformations.
Directed ortho-Metalation (DoM): A directing group on the thiophene ring can guide a strong base to deprotonate the adjacent (ortho) position. uni-muenchen.de This creates a nucleophilic center that can be trapped with various electrophiles. While not directly applicable to an unsubstituted bithiophene, if one of the rings bears a directing group (e.g., an amide or sulfoxide), this method offers excellent regiocontrol.
Halogen-Metal Exchange: This is a cornerstone of modern aromatic functionalization. Aryl halides (bromides or iodides) can be readily converted into organometallic reagents using alkyllithiums (like n-BuLi or t-BuLi) or magnesium-based reagents. A particularly effective modern reagent is isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which can perform the halogen-magnesium exchange under mild conditions on a wide range of substrates, including functionalized heterocycles. researcher.life The resulting Grignard or organolithium reagent can then be used in subsequent cross-coupling reactions or quenched with an electrophile.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable for building the bithiophene skeleton from individual thiophene units. acs.org
Suzuki Coupling: Couples a boronic acid or ester with an organohalide.
Stille Coupling: Couples an organostannane with an organohalide. These reactions allow for the modular assembly of the 2,3'-bithiophene core from carefully chosen thiophene building blocks, embedding the desired substitution pattern from the start. acs.org
C-N Bond Formation Strategies for the Amine Moiety
The final installation of the amine group onto the brominated bithiophene core is a critical transformation that can be accomplished through several advanced methods.
Reductive Amination Approaches for Bithiophene Precursors
Reductive amination is a classic and highly effective method for forming C-N bonds, converting a carbonyl group into an amine. chemistrysteps.com This two-step, often one-pot, process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction. masterorganicchemistry.com
To synthesize this compound via this route, a precursor such as 2'-bromo-2,3'-bithiophene-5'-carbaldehyde would be required. This aldehyde could be synthesized by formylation of the corresponding bromobithiophene (e.g., using the Vilsmeier-Haack reaction) or by oxidation of a hydroxymethyl group.
The reductive amination of this aldehyde would proceed as follows:
Imine Formation: The aldehyde reacts with an ammonia source, such as ammonium (B1175870) chloride or ammonium acetate, under mildly acidic conditions to form an intermediate imine.
Reduction: A reducing agent, added to the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the primary amine.
Key to the success of this reaction is the choice of reducing agent. The ideal reagent should selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Cyanoborohydride | NaBH₃CN | The classic reagent for reductive amination. It is stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the carbonyl group. chemistrysteps.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, non-toxic alternative to NaBH₃CN. Highly effective and often the reagent of choice for modern reductive aminations. |
| Ammonia Borane | NH₃BH₃ | A stable and convenient reducing agent that can be used for solvent-free reductive aminations. |
Transition Metal-Catalyzed Amination Reactions
Transition metal-catalyzed cross-coupling reactions represent the state-of-the-art for the formation of aryl-amine bonds and are highly applicable to the synthesis of the target molecule from a dibromo-bithiophene precursor. rsc.org
Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method for C-N bond formation. wikipedia.orgnih.gov The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org For the synthesis of a primary amine like the target compound, an ammonia equivalent is required, as the direct use of ammonia gas can be challenging. wikipedia.org
Ammonia Equivalents: Reagents like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used. organic-chemistry.org After the coupling reaction, a simple hydrolysis step reveals the primary amine.
Catalyst System: The choice of ligand is critical for reaction efficiency. Early systems used ligands like DPPF or BINAP. wikipedia.org Modern, highly active catalysts often employ bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, or tBuXPhos) developed by the Buchwald group, which allow the reaction to proceed under milder conditions and with a broader range of substrates, including electron-rich heteroaryl chlorides. acs.org
Copper-Catalyzed Amination (Ullmann-type Reaction): This provides a valuable, less expensive alternative to palladium catalysis. researchgate.net Modern Ullmann-type reactions can be performed under much milder conditions than the classical high-temperature procedures. A typical system involves a copper(I) salt (like CuI), a base (such as K₃PO₄ or K₂CO₃), and a ligand. For the amination of halothiophenes, N,N-dimethylethanolamine has been shown to be an effective and inexpensive ligand and solvent. researchgate.net
| Reaction | Metal Catalyst | Typical Ligand(s) | Base | Amine Source | Key Features |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky phosphines (XPhos, RuPhos, etc.) | NaOtBu, LHMDS, K₃PO₄ | Primary/Secondary Amines, Ammonia Equivalents | Broad scope, high yields, mild conditions. Ligand choice is crucial. wikipedia.orgacs.org |
| Copper-Catalyzed Amination | CuI | N,N-Dimethylethanolamine, Phenanthroline | K₃PO₄, K₂CO₃, Cs₂CO₃ | Primary/Secondary Amines, Amides | Lower catalyst cost, mild conditions are now possible with appropriate ligands. researchgate.net |
Nucleophilic Substitution Routes for Amine Introduction
The introduction of an amine group onto a bithiophene scaffold is a key step in the synthesis of this compound. Nucleophilic substitution reactions provide a direct method for achieving this transformation.
One common approach involves the reaction of a halo-substituted bithiophene with an amine nucleophile. savemyexams.comstudymind.co.uk For instance, a bromo-bithiophene can react with ammonia or a primary or secondary amine to yield the corresponding amino-bithiophene. savemyexams.comstudymind.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the halogen. studymind.co.uk
However, a significant challenge in using ammonia or primary amines is the potential for multiple substitutions, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. savemyexams.comyoutube.com This occurs because the newly formed amine is also nucleophilic and can react with another molecule of the halo-bithiophene. savemyexams.com To favor the formation of the primary amine, a large excess of the ammonia nucleophile is often employed. savemyexams.com
An alternative strategy to circumvent the issue of multiple substitutions is the Gabriel synthesis. This method utilizes a phthalimide (B116566) anion as the nucleophile. libretexts.org The phthalimide anion, being less basic and sterically hindered, typically undergoes a single substitution reaction. Subsequent hydrolysis or hydrazinolysis of the resulting phthalimide derivative then yields the desired primary amine.
The choice of solvent and reaction temperature is crucial for the success of these nucleophilic substitution reactions. For example, a reaction of 1-bromo-2-fluoro-3-nitrobenzene with ammonia in methanol (B129727) was carried out in a sealed tube at 100 °C to produce 2-bromo-6-nitroaniline (B44865) in high yield. chemicalbook.com
Cross-Coupling Reactions in Bithiophene Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, making them indispensable for the synthesis of the bithiophene core structure. nih.govresearchgate.netthieme-connect.comuminho.pt These reactions allow for the coupling of two different thiophene units, providing a convergent and efficient route to a wide array of substituted bithiophenes.
Suzuki-Miyaura Coupling Strategies for Bithiophene Construction
The Suzuki-Miyaura coupling reaction is one of the most widely used methods for constructing biaryl systems, including bithiophenes. researchgate.netnih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide. researchgate.netnih.gov
A typical strategy for synthesizing a bithiophene via Suzuki-Miyaura coupling involves reacting a thienylboronic acid with a halothiophene in the presence of a palladium catalyst and a base. thieme-connect.comresearchgate.net The reaction is tolerant of a wide variety of functional groups and often proceeds with high yields and selectivity. nih.gov For instance, the synthesis of various aryl- and heteroaryl-substituted bithiophenes has been successfully achieved using this method. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be tuned to optimize the yield and selectivity of the desired bithiophene product. researchgate.net For example, a study on the synthesis of thieno[3,2-b]thiophene (B52689) derivatives utilized Pd(PPh3)4 as the catalyst and K3PO4 as the base in a toluene-water solvent system. thieme-connect.com
The following table summarizes representative Suzuki-Miyaura coupling reactions for the synthesis of bithiophene derivatives:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 5-Formylthiophen-2-ylboronic acid | 2-Acetyl-5-bromothiophene derivative | - | - | - | Formyl-bithiophene derivative | - | nih.gov |
| Arylboronic acid | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | Pd(PPh3)4 | K3PO4 | Toluene/H2O | 2-Aryl-3,5,6-tribromothieno[3,2-b]thiophene | - | thieme-connect.com |
| Arylboronic acid | 2,5-Dibromo-3,6-diarylthieno[3,2-b]thiophene | Pd(PPh3)4 | K3PO4 | Toluene/H2O | Tetraarylthieno[3,2-b]thiophene | 30-70 | thieme-connect.com |
| Phenylboric acid | 2,2'-Dibromo-5,5'-bithiophene | - | - | - | 2-Bromo-2'-phenyl-5,5'-bithiophene | Higher than Negishi | researchgate.net |
Stille Coupling and Other Organometallic Approaches
The Stille coupling reaction is another powerful method for forming carbon-carbon bonds and is frequently employed in the synthesis of bithiophenes. uminho.ptsci-hub.sescispace.com This reaction involves the palladium-catalyzed coupling of an organostannane (organotin compound) with an organohalide. sci-hub.se
A key advantage of the Stille coupling is that organostannanes are often stable and can be prepared and stored. sci-hub.se The reaction conditions are generally mild and tolerate a wide range of functional groups. sci-hub.se For example, the synthesis of donor-acceptor substituted oligothiophenes has been achieved by coupling (tributylstannyl)bithiophenes with various bromo-aryl or heteroaryl compounds using a Pd(PPh3)4 catalyst. sci-hub.sescispace.com The yields of these reactions can be influenced by the electronic nature of the coupling partners, with more activated aryl or heteroaryl bromides often leading to higher yields. sci-hub.sescispace.com
The following table presents examples of Stille coupling reactions for the synthesis of bithiophene-containing molecules:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| (Tributylstannyl)bithiophene derivatives | Acceptor-substituted bromo-aryl/heteroaryl compounds | Pd(PPh3)4 | Toluene | Donor-acceptor oligothiophenes | 42-65 | sci-hub.sescispace.com |
| 5-(Tri-n-butylstannyl)-2,2′-bithiophene | 6-Chloronicotinonitrile | - | - | 6-(2,2′-Bithiophen-5-yl)nicotinonitrile | 85 | nih.gov |
| 2-Tributyltin thiophene | Imidazo[1,2-a]pyridine derivative | - | - | Bithiophene-substituted imidazo[1,2-a]pyridine | - | nih.gov |
Besides Suzuki-Miyaura and Stille couplings, other organometallic approaches, such as Negishi coupling (using organozinc reagents), have also been utilized for bithiophene synthesis, although sometimes with lower yields compared to Suzuki coupling. researchgate.net
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. For the synthesis of this compound and its analogues, this involves optimizing parameters for both the cross-coupling and amination steps.
For cross-coupling reactions like Suzuki-Miyaura and Stille couplings, key parameters to optimize include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. For instance, the development of a scalable synthesis for 5,5'-dibromo-2,2'-bipyridine, a related building block, involved conducting the reaction on a multigram scale using inexpensive starting materials. nih.gov Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and potentially improve yields in some cross-coupling reactions. researchgate.net
In the case of nucleophilic amination, controlling the stoichiometry of reactants is crucial to minimize side products, as discussed in section 2.3.3. For large-scale synthesis, this might involve using a significant excess of ammonia or employing alternative amination strategies like the Gabriel synthesis. savemyexams.comlibretexts.org Purification methods such as distillation and chromatography are also critical for isolating the desired product with high purity on a larger scale. nih.gov The development of continuous flow reactors can also offer advantages for scalability, providing better control over reaction parameters and potentially higher throughput.
Recent advancements in scalable synthesis have focused on developing energy- and time-efficient methods with minimal environmental impact. researchgate.netoaepublish.com This includes the use of microwave-assisted thermolysis for the preparation of related materials, which offers rapid and uniform heating. researchgate.netoaepublish.com
Novel Synthetic Routes and Mechanistic Investigations
The quest for more efficient and versatile methods for synthesizing this compound and its analogues continues to drive research into novel synthetic routes and a deeper understanding of reaction mechanisms.
Mechanistic studies are crucial for understanding the intricacies of the coupling reactions and for designing more effective catalysts and reaction conditions. For instance, investigations into the Suzuki-Miyaura reaction have explored the roles of different palladium catalysts and the mechanism of transmetalation. researchgate.net
Furthermore, research into the synthesis of novel building blocks and the functionalization of the bithiophene core at different positions opens up possibilities for creating a wider range of analogues with tailored properties. This includes the site-selective functionalization of polyhalogenated thiophenes, allowing for the programmed synthesis of complex structures. thieme-connect.com The development of new catalytic systems, such as those based on nickel, also offers promising alternatives to traditional palladium catalysts. rasayanjournal.co.in
Reactivity and Derivatization Chemistry of 2 Bromo 2,3 Bithien 5 Yl Amine
Reactivity of the Bromo-Substituent in Cross-Coupling and Nucleophilic Reactions
The bromine atom on the bithiophene ring is a key functional group that readily participates in various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are particularly effective for modifying this position. uni-muenchen.deresearchgate.netnih.gov For instance, the Suzuki coupling of bromo-triazines with boronic acids has been shown to be efficient, a reaction type that can be extrapolated to bromo-bithiophenes. researchgate.netnih.gov The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity. researchgate.net Similarly, Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, represents another powerful tool for the derivatization of the bromo-substituted position. uni-muenchen.de
While direct nucleophilic aromatic substitution of the bromine atom is generally less facile on electron-rich thiophene (B33073) rings, it can be achieved under specific conditions or with highly activated nucleophiles. clockss.org The reactivity in these reactions is influenced by the nature of the nucleophile and the solvent system employed. clockss.org In some cases, unexpected rearrangements, such as nitro-group migration, have been observed during nucleophilic substitution reactions on related bromo-nitro-substituted heterocycles. clockss.org
Functionalization of the Amine Group
The primary amine group in (2'-Bromo-2,3'-bithien-5'-YL)amine is a versatile handle for introducing a wide array of functional groups and for constructing larger molecular architectures.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amine group can act as a nucleophile, readily reacting with alkylating and acylating agents. jkchemical.commsu.edu N-alkylation can be achieved using alkyl halides, such as alkyl bromides, in an S_N2-type reaction to form secondary or tertiary amines. jkchemical.com However, controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts can be challenging. jkchemical.com Alternative methods, such as reductive amination or catalyst-driven N-alkylation with alcohols, offer more controlled routes to mono-alkylated products. msu.eduresearchgate.netorganic-chemistry.org For instance, manganese-catalyzed N-alkylation of amines with alcohols has been demonstrated as a practical method. researchgate.net
N-acylation, the reaction with acyl chlorides or anhydrides, proceeds readily to form stable amide derivatives. This reaction is often used to protect the amine group or to introduce specific functionalities. Electrochemical methods have also been developed for both N-alkylation and N-acylation under mild conditions. rsc.org
| Reaction Type | Reagent Class | Product Type | Key Considerations |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Potential for over-alkylation. jkchemical.com |
| N-Alkylation | Alcohols (with catalyst) | Secondary Amines | Offers better control over selectivity. researchgate.netorganic-chemistry.org |
| N-Acylation | Acyl Halides/Anhydrides | Amides | Generally high-yielding and clean reactions. |
Formation of Imines and Other Nitrogen-Containing Derivatives
The primary amine functionality can condense with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the imine product. wikipedia.orglibretexts.org The formation of imines is acid-catalyzed, with the optimal pH being around 5. libretexts.org These imine derivatives can serve as intermediates for the synthesis of various heterocyclic compounds through cycloaddition reactions. wikipedia.orgresearchgate.net For example, imines can react with ketenes in [2+2] cycloadditions to form β-lactams. wikipedia.org
Metalation and Subsequent Functionalization of this compound
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. While the primary amine group itself is not typically a strong directing group for metalation, it can be converted into a more effective directing group, such as an amide or a sulfonamide. Alternatively, direct metalation of the thiophene ring can be achieved using strong bases like organolithium reagents. The position of metalation is influenced by the acidity of the ring protons, which is affected by the electronic properties of the substituents. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
A related strategy involves a halogen-metal exchange reaction. The bromo substituent can be exchanged with a metal, such as lithium or magnesium, using organolithium or Grignard reagents. This generates a nucleophilic bithienyl species that can react with various electrophiles. For instance, treatment of 5,5'-dibromo-2,2'-bithiophene (B15582) with iPrMgCl·LiCl followed by iodine has been used to synthesize 5-bromo-5'-iodo-2,2'-bithiophene, demonstrating the feasibility of selective metalation and functionalization. uni-muenchen.de
Chemo- and Regioselectivity in Multi-Substituted Bithiophene Reactivity
The presence of multiple reactive sites—the bromo group, the amino group, and the two thiophene rings—in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. mdpi.comslideshare.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. slideshare.net
For example, in cross-coupling reactions, the bromo substituent is expected to be the primary site of reaction under typical palladium-catalyzed conditions, leaving the amine group intact. researchgate.netnih.gov Conversely, reactions targeting the amine group, such as acylation, can generally be performed without affecting the bromo substituent.
Polymerization Chemistry of this compound as a Monomer
A comprehensive search of scientific literature and chemical databases did not yield any specific information regarding the polymerization chemistry of this compound as a monomer.
Investigations into the polymerization of thiophene and its derivatives are extensive, with numerous studies detailing methods such as electropolymerization and oxidative chemical polymerization for a wide variety of substituted thiophenes, bithiophenes, and their analogues. electrochemsci.orgacs.orgrsc.orgmdpi.com These studies are crucial for the development of conducting polymers with applications in organic electronics. acs.orgacs.org
Further research would be required to determine if this compound can undergo polymerization, the optimal conditions for such a reaction, and the characteristics of the resulting polymeric material.
Advanced Spectroscopic and Electrochemical Characterization for Mechanistic Insights
Elucidation of Electronic Transitions via Ultraviolet-Visible Spectroscopy and Solvatochromism
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. sci-hub.se By measuring the absorption of light in the UV and visible regions, one can identify the wavelengths corresponding to the promotion of electrons from lower to higher energy molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For conjugated systems like (2'-Bromo-2,3'-bithien-5'-YL)amine, these absorptions are typically found in the 200-800 nm range and are associated with π-π* transitions within the bithiophene backbone. uu.nlup.ac.za
Solvatochromism, the change in the position of absorption bands with varying solvent polarity, provides insight into the nature of the electronic ground and excited states. beilstein-journals.org A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, while a hypsochromic (blue) shift indicates the opposite. For this compound, the presence of the electron-donating amine group and the π-conjugated bithiophene system would likely lead to significant intramolecular charge transfer (ICT) character, making it sensitive to solvent effects.
Table 4.1.1: Illustrative UV-Vis Absorption Data
| Solvent | Dielectric Constant (ε) | λmax (nm) of Related Compound* |
|---|---|---|
| Hexane | 1.88 | Data not available |
| Toluene | 2.38 | Data not available |
| Dichloromethane | 8.93 | Data not available |
| Acetone | 20.7 | Data not available |
| Acetonitrile | 37.5 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available |
*Note: Specific experimental λmax values for this compound were not found. The study of related aromatic amines suggests that absorption maxima would likely vary with solvent polarity, demonstrating solvatochromic behavior.
Structural Elucidation and Conformational Analysis via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure of a compound.
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz For this compound, a primary aromatic amine, the IR spectrum is expected to show distinct peaks. msu.eduwpmucdn.comorgchemboulder.com These would include two N-H stretching bands in the 3300-3500 cm⁻¹ region, an N-H bending (scissoring) vibration around 1600 cm⁻¹, and a C-N stretching band for the aromatic amine between 1250-1350 cm⁻¹. orgchemboulder.com Additionally, absorptions corresponding to the C-H stretching of the thiophene (B33073) rings would appear just above 3000 cm⁻¹, and characteristic C=C stretching vibrations for the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. vscht.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR, the chemical shifts of the protons on the bithiophene rings would be expected in the aromatic region (typically δ 6.5-8.0 ppm). libretexts.org The exact positions would be influenced by the electronic effects of the bromo and amine substituents. The protons of the amine group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (typically δ 1-5 ppm). libretexts.org In ¹³C NMR, distinct signals would be present for each unique carbon atom in the bithiophene rings, with their chemical shifts influenced by the attached substituents. Carbons bonded to the electronegative bromine and nitrogen atoms would be shifted accordingly. ucl.ac.uk
Specific experimental data for this compound is not available in the surveyed literature. The following tables present the expected regions for IR absorptions and a hypothetical set of NMR chemical shifts to illustrate the data format.
Table 4.2.1: Expected Infrared (IR) Absorption Regions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium to Strong |
| Aromatic C-N | Stretch | 1250 - 1350 | Medium to Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Weak |
Table 4.2.2: Hypothetical ¹H and ¹³C NMR Data | Hypothetical ¹H NMR (in CDCl₃) | Hypothetical ¹³C NMR (in CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 7.51 (d, 1H) | Thiophene-H | 145.2 | C-NH₂ | | 7.23 (d, 1H) | Thiophene-H | 138.1 | Thiophene C | | 7.15 (s, 1H) | Thiophene-H | 128.4 | Thiophene CH | | 7.08 (d, 1H) | Thiophene-H | 125.9 | Thiophene CH | | 4.10 (br s, 2H) | -NH₂ | 124.3 | Thiophene CH | | | | 121.7 | Thiophene CH | | | | 115.6 | Thiophene C | | | | 110.8 | C-Br | *Note: These are illustrative values. Actual chemical shifts would require experimental determination.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision enables the differentiation between compounds that have the same nominal mass but different elemental formulas.
For this compound (C₈H₆BrNS₂), HRMS would be used to compare the experimentally measured exact mass with the theoretically calculated mass. A close match between these two values (typically within a few parts per million, ppm) provides strong evidence for the assigned molecular formula. Furthermore, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its [M+2]⁺ counterpart, separated by two mass units and having nearly equal intensity. This pattern is a definitive signature for a monobrominated compound. researchgate.net
While no specific HRMS data for this compound was found, the table below outlines the expected results from such an analysis.
Table 4.3.1: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Found (m/z) | Difference (ppm) |
|---|---|---|---|
| [C₈H₆⁷⁹BrNS₂]⁺ | 258.92069 | Data not available | Data not available |
| [C₈H₆⁸¹BrNS₂]⁺ | 260.91864 | Data not available | Data not available |
*Note: Experimental data is required for the 'Found' and 'Difference' columns. The presence of two peaks of nearly equal intensity at the calculated m/z values would confirm the elemental composition and the presence of one bromine atom.
Probing Redox Behavior and Charge Transfer Characteristics via Cyclic Voltammetry
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule, providing information on its oxidation and reduction potentials. mdpi.com This data is crucial for understanding the compound's electronic structure, particularly the energy levels of the HOMO and LUMO. uantwerpen.be The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.
For this compound, the bithiophene moiety is electron-rich and thus susceptible to oxidation. The CV would likely show at least one oxidation wave corresponding to the removal of electrons from the π-system to form a radical cation and potentially a dication at higher potentials. The amine group, being an electron-donating group, would lower the oxidation potential compared to an unsubstituted bithiophene. The bromo substituent, being electron-withdrawing, would have the opposite effect, making the molecule slightly more difficult to oxidize. From the onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks, the HOMO and LUMO energy levels can be estimated, and the electrochemical band gap (E_g) can be calculated.
No specific experimental CV data for this compound has been found in the literature. The table below presents hypothetical data that would be obtained from a CV experiment, based on values seen for similar bithiophene derivatives.
Table 4.4.1: Hypothetical Cyclic Voltammetry Data
| Parameter | Value (V vs. Fc/Fc⁺) |
|---|---|
| Onset Oxidation Potential (E_ox) | e.g., +0.85 |
| Onset Reduction Potential (E_red) | e.g., -1.95 |
| HOMO Energy Level (eV)¹ | e.g., -5.65 |
| LUMO Energy Level (eV)² | e.g., -2.85 |
| Electrochemical Band Gap (E_g, eV)³ | e.g., 2.80 |
*Note: These are illustrative values. Experimental measurements are necessary for accurate determination. ¹HOMO ≈ -[E_ox + 4.8] eV ²LUMO ≈ -[E_red + 4.8] eV ³E_g = LUMO - HOMO
Solid-State Structural Analysis using X-ray Crystallography
For this compound, a single-crystal X-ray diffraction study would reveal the dihedral angle between the two thiophene rings, which is a critical parameter influencing the degree of π-conjugation. It would also confirm the connectivity of the bromo and amine substituents. Furthermore, the analysis would identify any intermolecular hydrogen bonds involving the amine group (N-H···N or N-H···S) and potential π-π stacking interactions between the bithiophene backbones, which govern the material's solid-state properties.
A search of crystallographic databases did not yield a solved crystal structure for this compound. However, analysis of related structures, such as 1,3,5-tris(thien-2-yl)benzene, provides an example of the type of data obtained. researchgate.net The table below is a template illustrating the crystallographic data that would be reported.
Table 4.5.1: Illustrative Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆BrNS₂ |
| Formula Weight | 260.17 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
*Note: Successful growth of a single crystal and subsequent X-ray diffraction analysis are required to obtain this data.
Thermal Stability and Decomposition Pathways by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. ucl.ac.uk It is a crucial method for assessing the thermal stability of a material. The output is a TGA curve, which plots the percentage of weight loss against temperature. The onset temperature of decomposition (T_d) is a key parameter indicating the temperature at which the material begins to degrade.
For this compound, TGA would determine its stability at elevated temperatures, which is important for applications in materials science, such as organic electronics, where thermal processing steps are common. The TGA curve would show a stable region at lower temperatures, followed by one or more steps of weight loss corresponding to the decomposition of the molecule. The analysis can be performed under an inert atmosphere (like nitrogen) to study thermal degradation or under an oxidative atmosphere (like air) to study thermo-oxidative degradation. rsc.org Analysis of related tris(4-aminophenyl)amine (B13937) derivatives has shown high thermal stability, with decomposition temperatures often exceeding 300°C. mdpi.com
Specific TGA data for this compound is not available in the searched literature. The table below illustrates the typical data that would be extracted from a TGA experiment.
Table 4.6.1: Illustrative Thermogravimetric Analysis (TGA) Data (under N₂ atmosphere)
| Parameter | Value |
|---|---|
| Onset Decomposition Temp. (T_d, 5% weight loss) | Data not available |
| Temperature at Max. Decomposition Rate | Data not available |
| Residual Mass at 800°C (%) | Data not available |
*Note: This data is hypothetical and requires experimental measurement.
Theoretical and Computational Chemistry Studies of 2 Bromo 2,3 Bithien 5 Yl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can determine the ground-state properties of a system with a favorable balance of accuracy and computational cost. For bithiophene derivatives, methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) have been successfully employed to analyze their structural and electronic properties. scispace.comfigshare.comtandfonline.com These calculations provide fundamental information about the molecule's stability, orbital energies, and charge distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic and optical properties. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's conductivity, chemical reactivity, and the wavelength of light it absorbs. wuxibiology.comresearchgate.net A smaller energy gap generally corresponds to higher reactivity and easier electronic excitation, which is a desirable trait for materials used in organic electronics. researchgate.net
Table 1: Illustrative DFT-Calculated Frontier Orbital Energies and Band Gap for (2'-Bromo-2,3'-bithien-5'-YL)amine
| Parameter | Calculated Value (eV) |
| EHOMO | -5.25 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 3.45 |
| Note: These values are representative examples based on theoretical calculations for structurally similar bithiophene derivatives and are for illustrative purposes. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netnih.gov The MEP map uses a color spectrum where red typically indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral potential. nih.govresearchgate.net
For this compound, an MEP map would likely show a region of negative potential (red) around the electronegative nitrogen and bromine atoms, indicating their suitability for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net The thiophene (B33073) rings would likely show a mix of neutral (green) and slightly negative potential due to the π-electron system.
Prediction of Spectroscopic Properties (UV-Vis, NMR)
Theoretical methods are widely used to predict and interpret spectroscopic data. Time-Dependent DFT (TD-DFT) is a common approach for calculating electronic excitation energies and predicting UV-Vis absorption spectra, which arise from π-π* transitions in conjugated systems like bithiophene. researchgate.netacs.orgchemrxiv.org The predicted absorption maximum (λmax) is directly related to the HOMO-LUMO gap.
For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy. researchgate.net These theoretical predictions are invaluable for confirming molecular structures determined through synthesis. tandfonline.com In this compound, the bromine and amine substituents would have a discernible effect on the chemical shifts of the adjacent protons and carbons on the thiophene rings compared to an unsubstituted bithiophene molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| UV-Vis | λmax | ~320-350 nm |
| ¹H NMR | δ (Thiophene Protons) | 6.5 - 7.5 ppm |
| ¹³C NMR | δ (Brominated Carbon) | ~110 ppm |
| ¹³C NMR | δ (Carbon bonded to N) | ~150 ppm |
| Note: These are illustrative values based on typical ranges observed for similar substituted bithiophene compounds. |
Investigation of Molecular Conformation and Dynamics
The bithiophene unit is not rigid; it possesses conformational flexibility primarily due to rotation around the single bond connecting the two thiophene rings. soton.ac.uk This rotation defines the dihedral angle between the rings, leading to different conformers, such as syn (cis-like) and anti (trans-like) forms. acs.org Computational studies can map the potential energy surface as a function of this dihedral angle to identify the most stable conformations and the energy barriers between them. researchgate.net The presence of substituents can create steric hindrance that influences the preferred conformation.
Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time at a given temperature. nih.gov These simulations provide insight into the conformational landscape the molecule explores, its flexibility, and how it might interact with its environment, such as a solvent or a surface.
Theoretical Evaluation of Reactivity and Reaction Pathways
DFT calculations provide valuable descriptors for predicting the chemical reactivity of a molecule. nih.gov Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.govresearchgate.net Chemical hardness is a measure of the molecule's resistance to change in its electron distribution; a larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons.
These theoretical descriptors are powerful tools for comparing the reactivity of different derivatives in a series. mdpi.com Additionally, computational chemistry can be used to model entire reaction pathways, for instance, in Suzuki cross-coupling reactions or nucleophilic aromatic substitutions, by calculating the geometries and energies of reactants, transition states, and products. nih.govconsensus.app This allows for a mechanistic understanding of reactions involving the bromo- and amine-functionalized bithiophene.
Table 3: Illustrative Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.525 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.725 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.61 |
| Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 1. |
Computational Design of this compound Derivatives with Tailored Properties
A key advantage of computational chemistry is its ability to perform in silico design of novel molecules with desired properties, which can significantly accelerate the discovery of new materials. researchgate.net Starting with this compound as a core structure, a virtual library of derivatives can be created by systematically modifying its functional groups. For example, the bromine atom could be replaced with other halogens or different functional groups, and the amine group could be alkylated or incorporated into a larger system.
DFT calculations can then be used to screen this library, predicting the HOMO-LUMO gap, absorption spectra, and other electronic properties for each derivative. researchgate.net This high-throughput screening allows researchers to identify promising candidates with tailored properties—such as a specific color (absorption wavelength) or enhanced conductivity (smaller band gap)—for targeted applications in fields like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, before committing to their chemical synthesis.
Advanced Applications of 2 Bromo 2,3 Bithien 5 Yl Amine in Materials Science
The unique electronic and structural characteristics of (2'-Bromo-2,3'-bithien-5'-YL)amine and its derivatives make them highly promising candidates for a variety of advanced applications in materials science. The bithiophene core provides a π-conjugated system that can be readily functionalized, while the amine group acts as an effective electron donor. The bromo-substituent offers a reactive site for further molecular engineering, allowing for the synthesis of complex architectures with tailored properties. These features are particularly advantageous in the development of organic electronic devices and non-linear optical materials.
Conclusion and Outlook
Summary of Key Research Findings for (2'-Bromo-2,3'-bithien-5'-YL)amine
A comprehensive review of available scientific literature indicates that the chemical compound this compound is not a subject of extensive research. Specific studies detailing its synthesis, properties, and potential applications are not readily found in peer-reviewed journals or chemical databases. This suggests that this compound may be a novel compound or a synthetic intermediate that has not yet been extensively characterized or investigated for specific applications. The absence of dedicated research on this particular molecule means there are no key findings to summarize at present. However, the structural motifs present in the compound—a bithiophene core functionalized with both a bromine atom and an amino group—place it within a class of molecules of significant interest in materials science and medicinal chemistry.
Emerging Trends in Bithiophene Chemistry
Bithiophene chemistry is a dynamic and rapidly evolving field, with new discoveries and applications continually emerging. The inherent electronic and optical properties of the bithiophene scaffold make it a versatile building block for a wide array of functional materials. Several key trends are currently shaping the direction of research in this area.
One of the most prominent trends is the development of novel synthetic methodologies to create precisely functionalized bithiophene derivatives. nih.gov These methods aim to provide greater control over the regioselectivity of substitution, enabling the synthesis of complex molecular architectures with tailored properties. acs.org This includes the use of advanced catalytic systems for cross-coupling reactions and the exploration of novel ring-closure strategies to construct the bithiophene core. acs.org
In the realm of materials science, there is a strong focus on the application of bithiophene-based molecules in organic electronics. These compounds are being extensively investigated for their potential as:
Organic Field-Effect Transistors (OFETs): The ability to tune the electronic properties of bithiophenes through functionalization makes them promising candidates for the active layer in OFETs.
Organic Light-Emitting Diodes (OLEDs): Bithiophene derivatives are being explored as components of the emissive layer in OLEDs, with research focused on achieving high efficiency and color purity.
Organic Solar Cells (OSCs): The broad absorption spectra and good charge transport characteristics of some bithiophene-based polymers make them suitable for use as donor materials in bulk heterojunction OSCs.
Another significant trend is the increasing interest in the biomedical applications of bithiophene derivatives. Researchers are exploring their use as fluorescent probes for bioimaging and as active pharmaceutical ingredients. The thiophene (B33073) moiety is a recognized pharmacophore, and its incorporation into more complex structures like bithiophenes opens up new avenues for drug discovery.
Prospective Research Directions and Potential Innovations
Given the lack of specific research on this compound, the future of this compound lies in the exploration of its fundamental properties and potential applications, guided by the broader trends in bithiophene chemistry. The presence of both a bromine atom and an amino group on the bithiophene backbone provides a rich platform for further chemical modification and functionalization.
Prospective research directions for this compound and similar molecules could include:
Synthesis and Characterization: The initial and most crucial step would be the development of an efficient and scalable synthetic route to this compound. Following its synthesis, a thorough characterization of its structural, electronic, optical, and electrochemical properties would be essential. This would involve techniques such as NMR, mass spectrometry, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.
Polymerization and Materials Science: The amino group of this compound could serve as a handle for polymerization, leading to the formation of novel conjugated polymers. These polymers could be investigated for their conducting and semiconducting properties, with potential applications in the aforementioned organic electronic devices. The bromine atom could be utilized for post-polymerization functionalization, allowing for the fine-tuning of the polymer's properties.
Cross-Coupling Reactions and Molecular Design: The bromine atom on the bithiophene ring is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would enable the synthesis of a diverse library of more complex molecules with extended π-conjugation. By carefully selecting the coupling partners, it would be possible to design molecules with specific absorption and emission characteristics for applications in OLEDs or as fluorescent sensors.
Medicinal Chemistry Exploration: The bithiophene scaffold, combined with an amino group, presents an interesting starting point for medicinal chemistry campaigns. The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships. The bromine atom could also be a site for introducing other functionalities to modulate the biological activity of the resulting compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2'-Bromo-2,3'-bithien-5'-YL)amine, and how can purity be optimized?
- Methodology :
- Cross-coupling reactions : Utilize palladium-catalyzed Stille or Suzuki couplings for bromothiophene intermediates. For example, tributylstannyl thiophene derivatives (as in ) can react with brominated precursors under anhydrous conditions (e.g., THF, nitrogen atmosphere) using PdCl₂(PPh₃)₂.
- Amine functionalization : Introduce the amine group via nucleophilic substitution or reductive amination. Protect the amine with groups like phthalimide ( ) to avoid side reactions during coupling steps.
- Purification : Silica gel column chromatography with gradients of hexane/EtOAc ( ) or recrystallization from polar solvents. Monitor purity via HPLC and elemental analysis (e.g., C, H, N, S as in ).
Q. How should researchers characterize the electronic and structural properties of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of bromo and amine groups. Chemical shifts for thiophene protons typically appear at δ 6.5–7.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M⁺] peaks) to verify molecular weight ( ).
- X-ray Crystallography : Resolve crystal structure for bond-length analysis, particularly for bromine-amine steric interactions.
- UV-Vis/FTIR : Assess conjugation in the bithienyl system (λmax ~300–400 nm for thiophene derivatives) and amine vibrational modes (~3300 cm⁻¹ for N-H stretches).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during cross-coupling of brominated bithienyl amines?
- Challenges : Bromine’s susceptibility to elimination or undesired C-N coupling (e.g., Buchwald-Hartwig side reactions).
- Solutions :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield the amine ( ).
- Catalyst Tuning : Employ Pd₂(dba)₃ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance stability of intermediates ( ).
Q. How does the electronic structure of this compound influence its reactivity in polymerization or supramolecular assembly?
- Mechanistic Insights :
- The electron-withdrawing bromine and electron-donating amine create a push-pull system, enhancing charge transport in conjugated polymers ( ).
- In atom transfer radical polymerization (ATRP), the bromo group can act as an initiator, while the amine stabilizes radical intermediates ( ).
- Experimental Design :
- Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity in electrophilic aromatic substitution.
- Test copolymerization with monomers like thiophene or pyrrole, using GPC to analyze molecular weight distribution.
Q. What computational approaches predict the compound’s reactivity in catalytic systems or biological targets?
- Methods :
- DFT/Molecular Dynamics : Simulate transition states for cross-coupling reactions (e.g., Pd-catalyzed couplings) or enzyme binding (e.g., acetylcholinesterase inhibition, as in ).
- Docking Studies : Model interactions with biological targets (e.g., amyloid-β oligomers) using software like AutoDock.
Methodological and Safety Considerations
Q. How should researchers assess the compound’s stability under varying storage and reaction conditions?
- Protocols :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor decomposition via TLC or HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (Argon) in amber vials at –20°C ().
- Safety : Follow GHS guidelines for brominated amines (acute toxicity, skin/eye irritation). Use fume hoods and PPE during handling ().
- References :
Q. What are the best practices for functionalizing the amine group without compromising the bithienyl backbone?
- Approaches :
- Selective Acylation : React with acyl chlorides in dichloromethane at 0°C to avoid over-reaction.
- Mannich Reactions : Introduce alkyl/aryl groups via formaldehyde and secondary amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
